7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents to form the desired chromeno-pyrimidine structure . The reaction is often carried out under reflux conditions in solvents such as butanol, with the use of bases like sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide for facilitating cyclization reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antiproliferative agent, potentially useful in cancer treatment.
Biological Research: It has been investigated for its antimicrobial and anti-inflammatory properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival . The inhibition of PI3K can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-7-ones:
Uniqueness
7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to the presence of the chromeno-pyrimidine core combined with the methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H16N2OS2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C19H16N2OS2/c1-11-3-8-16-13(9-11)10-15-18(22-16)20-17(21-19(15)23)12-4-6-14(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,23) |
InChI Key |
AEXDWODYOSKYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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